Renal Cancer Lineage Selectivity: Class-Level Evidence for 2-Aryl-5-(piperazin-1-yl)oxazole-4-carbonitriles (Group B) Versus Sulfonamide Congeners (Group A)
In the only published direct class-comparison study of 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles, Severin et al. (2024) categorized tested compounds into two distinct activity groups. Group B—the class to which 946308-06-1 structurally belongs—exhibited a moderate but discernible effect primarily on renal cancer cell lines, in contrast to Group A (sulfonamide derivatives), which displayed pronounced activity against breast cancer and melanoma cell lines [1]. Although compound-specific IC50 values for 946308-06-1 have not been reported in the peer-reviewed literature, this class-level selectivity signature provides a rationale for prioritizing p-tolyl-substituted oxazole-4-carbonitriles over sulfonamide analogs in renal cancer screening programs.
| Evidence Dimension | Cancer-type selectivity of cytotoxic activity (in vitro) |
|---|---|
| Target Compound Data | 946308-06-1 belongs to Group B: 2-aryl-5-(4-R-piperazin-1-yl)oxazole-4-carbonitriles — moderate effect primarily on renal cancer cell lines [1] |
| Comparator Or Baseline | Group A (sulfonamide derivatives): pronounced anticancer activity against breast cancer and melanoma cell lines [1] |
| Quantified Difference | Qualitative divergence in cancer-type selectivity: renal (Group B) vs. breast/melanoma (Group A); specific IC50 values for individual Group B members not published in accessible form |
| Conditions | In vitro cytotoxicity screening across multiple human cancer cell lines; exact cell line identities not fully disclosed in publicly accessible abstract (full text behind paywall) |
Why This Matters
For procurement decisions in renal cancer-focused drug discovery, 946308-06-1 represents a structurally appropriate screening candidate within a class that demonstrates lineage-specific activity distinct from sulfonamide-based oxazole-4-carbonitriles, enabling rational library design for renal oncology programs.
- [1] Severin, O.O.; Pilyo, S.G.; Moskvina, V.S.; Shablykina, O.V.; Karpichev, Y.A.; Brovarets, V.S. Synthesis and in vitro anticancer evaluation of functionalized 5-(4-piperazin-1-yl)-2-aryloxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles. Chemistry of Heterocyclic Compounds 2024, 60, 68–74. View Source
